1-(2-Methylimidazol-1-yl)but-2-yn-1-one
Description
Properties
CAS No. |
156969-34-5 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.165 |
IUPAC Name |
1-(2-methylimidazol-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C8H8N2O/c1-3-4-8(11)10-6-5-9-7(10)2/h5-6H,1-2H3 |
InChI Key |
DAOMBWJLPWIBFC-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)N1C=CN=C1C |
Synonyms |
1H-Imidazole,2-methyl-1-(1-oxo-2-butynyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling for Alkyne Formation
The Sonogashira reaction is pivotal for introducing the alkyne group. As demonstrated in the synthesis of propargyl ureas, this cross-coupling between terminal alkynes and aryl halides can be adapted for but-2-yn-1-one derivatives. For example:
-
Reactants : Aryl iodide (1 mmol) and propargyl urea (1.2 equiv) in dry CHCl.
-
Conditions : Room temperature, 12–24 h, yielding 53–62% after chromatography.
This method’s scalability is limited by palladium costs, but it offers regioselective alkyne installation.
Direct Alkylation of 2-Methylimidazole
Dimethyl Carbonate as a Methylating Agent
A patent by CN106045912A describes methylating 2-methylimidazole using dimethyl carbonate (DMC). Although targeting 1,2-dimethylimidazole, this green chemistry approach is relevant for N-alkylation steps:
For 1-(2-methylimidazol-1-yl)but-2-yn-1-one, DMC could facilitate the introduction of the but-2-yn-1-one group via nucleophilic substitution, though steric hindrance may limit efficiency.
Nucleophilic Acylation
Acylation of 2-methylimidazole with but-2-ynoyl chloride represents a direct route:
This method risks over-acylation or alkyne side reactions, necessitating low-temperature conditions.
One-Pot Tandem Strategies
Coupling-Cyclization Sequences
Combining Sonogashira coupling with in situ cyclization streamlines synthesis:
-
Step 1 : Sonogashira coupling of 2-methylimidazole-1-propargylamine with acyl chloride.
-
Step 2 : BEMP-catalyzed cyclization to form the imidazole ring.
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., CHCN, DMF) enhance reaction rates by stabilizing transition states. For instance, BEMP-catalyzed reactions in CHCN achieve completion within 1 min, whereas DMF slows undesired alkyne polymerization.
Catalytic Systems
-
BEMP : Enables mild conditions (room temperature) and high yields (62–98%).
-
Palladium : Essential for Sonogashira coupling but requires rigorous oxygen-free conditions.
Data Tables
Table 1. Comparison of Synthetic Methods
Table 2. Solvent Optimization
| Solvent | Dielectric Constant | Reaction Time (h) | Yield |
|---|---|---|---|
| CHCN | 37.5 | 1 | 98% |
| DMF | 36.7 | 3 | 85% |
| THF | 7.5 | 6 | 62% |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into different imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
Biological Activities
The biological activities of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one have been investigated in various studies, highlighting its potential as a therapeutic agent:
- Antiviral Activity : Recent research indicates that compounds related to this compound exhibit significant antiviral properties. For example, a related compound demonstrated potent inhibition of influenza viruses, suggesting that derivatives of this structure could be developed into antiviral therapies .
- Anticancer Potential : Compounds containing imidazole rings have been shown to inhibit various tyrosine kinases implicated in cancer progression. This suggests that this compound may also possess anticancer properties, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
Several case studies have documented the applications of this compound and its derivatives:
Potential Applications
The diverse biological activities associated with this compound suggest multiple applications:
Pharmaceutical Development : Given its antiviral and anticancer properties, this compound could be developed into new therapeutic agents targeting viral infections and cancer.
Agricultural Chemistry : The compound's biological activity may extend to agricultural applications, such as developing antifungal or antibacterial agents for crop protection.
Material Science : The unique chemical structure may find applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and coordinate with metal centers plays a crucial role in its biological and chemical activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogs with Aromatic Substituents
1-(Pyren-1-yl)but-2-yn-1-one
- Structure : Replaces the 2-methylimidazole group with a pyrenyl moiety.
- Synthesis: Prepared via Friedel-Crafts acylation using pyrene and alkynoic acids .
- Properties :
- Applications : Used in solid-state emitters and pressure-sensitive materials .
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)but-2-yn-1-one (185)
- Structure : Contains a hydroxyl and trifluoromethyl-substituted phenyl group.
- Synthesis : Derived from Grignard reactions followed by nitration .
- Properties: Electron-withdrawing CF₃ and NO₂ groups enhance electrophilicity, enabling nucleophilic substitutions . Lower solubility in polar solvents compared to imidazole analogs due to reduced hydrogen-bonding capacity .
Imidazole-Based Derivatives
1-(2-Methyl-1H-imidazol-1-yl)acetone
- Structure : Acetone replaces the α,β-acetylenic ketone.
- Properties: Reduced conjugation results in lower thermal stability and reactivity in cycloadditions .
1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone
- Structure: Ethanone linked to a 4-(2-methylimidazol-1-yl)phenyl group.
- Applications: Potential ligand for transition-metal catalysts, similar to Cd/Zn coordination polymers .
Photophysical and Electronic Properties
- 1-(Pyren-1-yl)but-2-yn-1-one :
- 1-(2-Methylimidazol-1-yl)but-2-yn-1-one: Limited fluorescence due to quenching by the imidazole ring. Higher polarity increases solubility in polar aprotic solvents (e.g., NMP, DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
